N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]cyclobutanecarboxamide
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Overview
Description
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-CYCLOBUTANECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a morpholino group, a benzoxadiazole ring, and a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-CYCLOBUTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholino group is then introduced via nucleophilic substitution reactions. Finally, the cyclobutanecarboxamide moiety is attached through amide bond formation, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-CYCLOBUTANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets. The benzoxadiazole ring can intercalate with DNA, disrupting replication and transcription processes. The morpholino group may enhance the compound’s binding affinity to proteins, while the cyclobutanecarboxamide moiety can modulate its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)NICOTINAMIDE
- N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)BENZAMIDE
Uniqueness
N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1-CYCLOBUTANECARBOXAMIDE is unique due to the presence of the cyclobutanecarboxamide moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and applications.
Properties
Molecular Formula |
C15H18N4O3 |
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Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C15H18N4O3/c20-15(10-2-1-3-10)16-11-4-5-12(14-13(11)17-22-18-14)19-6-8-21-9-7-19/h4-5,10H,1-3,6-9H2,(H,16,20) |
InChI Key |
DXEMTDHXVKWQOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Origin of Product |
United States |
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